2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile

説明

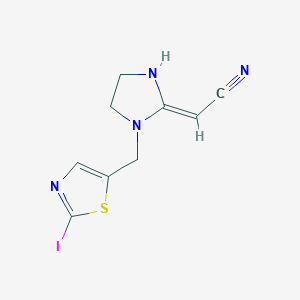

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is a complex organic compound that features a unique structure combining an iodothiazole ring and an imidazolidinylidene moiety

特性

分子式 |

C9H9IN4S |

|---|---|

分子量 |

332.17 g/mol |

IUPAC名 |

(2E)-2-[1-[(2-iodo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene]acetonitrile |

InChI |

InChI=1S/C9H9IN4S/c10-9-13-5-7(15-9)6-14-4-3-12-8(14)1-2-11/h1,5,12H,3-4,6H2/b8-1+ |

InChIキー |

IHWXESKBSBCKKU-UNXLUWIOSA-N |

異性体SMILES |

C1CN(/C(=C/C#N)/N1)CC2=CN=C(S2)I |

正規SMILES |

C1CN(C(=CC#N)N1)CC2=CN=C(S2)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce a different halogen or alkyl group.

科学的研究の応用

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It could be explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: It might be used in the production of advanced materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action for 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is not well-understood. it is likely to interact with molecular targets through its iodothiazole and imidazolidinylidene moieties. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.

類似化合物との比較

Similar Compounds

Imidazole derivatives: These compounds share the imidazole ring structure and have various biological activities.

Thiazole derivatives: These compounds share the thiazole ring structure and are known for their medicinal properties.

Uniqueness

What sets 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile apart is its unique combination of an iodothiazole ring and an imidazolidinylidene moiety. This structural uniqueness could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

生物活性

2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is a compound of interest due to its potential biological activities. The structure contains an imidazolidine moiety linked to a thiazole derivative, which is known for various biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is significant in medicinal chemistry for its ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to intercalate with DNA, leading to cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). In particular, studies demonstrated that certain imidazole derivatives could induce DNA damage and exhibit antiproliferative effects that are greater than standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibitory properties. For example, thiazole derivatives have been implicated in inhibiting topoisomerase II, an important target in cancer therapy. Compounds designed with imidazole and thiazole rings have shown promising results in inhibiting this enzyme, which is crucial for DNA replication and repair .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, it was found that derivatives of imidazole linked to acenaphthylenone exhibited potent activity against various cancer cell lines. The most active compounds induced significant cytotoxicity at low micromolar concentrations. The study utilized the MTT assay to quantify cell viability post-treatment .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.0 | HepG2 |

| Compound C | 4.5 | HCT-116 |

Study 2: Topoisomerase Inhibition

Another investigation focused on the topoisomerase inhibitory activity of imidazole-thiazole hybrids showed that several compounds effectively inhibited topoisomerase II. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and the enzyme, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。